N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential to act as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its ability to interact with specific molecular targets in cells. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as histone deacetylases and cyclooxygenases. It also modulates the activity of signaling pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect neurons from oxidative stress and inflammation. It also has been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in the laboratory and has good solubility in various solvents. However, its limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo and its potential side effects in humans.
Future Directions
There are several future directions for the research on N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound for improved therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
Synthesis Methods
The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 4-fluorobenzyl chloride, thioacetic acid, 2-aminothiazole, and 4-methoxyphenylacetic acid. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and condensation, to yield the final product.
Scientific Research Applications
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing cancer cell death. In inflammation research, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S2/c1-25-18-8-4-14(5-9-18)10-19(24)23-20-22-17(13-27-20)12-26-11-15-2-6-16(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYRDLOATNSMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
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